![molecular formula C8H13Cl2N3 B6301108 (5R)-5H,6H,7H-Cyclopenta[c]pyridine-1,5-diamine dihydrochloride CAS No. 2096419-45-1](/img/structure/B6301108.png)

(5R)-5H,6H,7H-Cyclopenta[c]pyridine-1,5-diamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

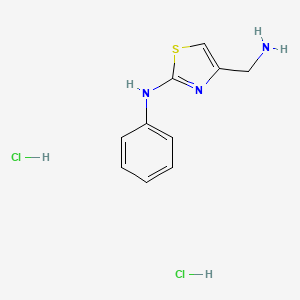

“(5R)-5H,6H,7H-Cyclopenta[c]pyridine-1,5-diamine dihydrochloride” is a chemical compound with the molecular formula C8H13Cl2N3 . It is a derivative of pyridine, which is a six-membered cyclic molecule that belongs to a significant class of nitrogen heterocycles found in many active pharmaceuticals, natural products, and functional materials .

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-component reactions. For instance, the classical Hantzsch pyridine synthesis is a two-step process that involves the cyclo-condensation of an aldehyde, with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which undergo oxidation to yield the symmetric pyridine derivatives .Molecular Structure Analysis

Pyridine is a planar molecule that follows Huckel’s criteria for aromaticity. In many respects, it is similar to the most basic aromatic molecule, benzene, with an N-atom replacing one of the C-H groups .Chemical Reactions Analysis

Pyridine derivatives are known to undergo a variety of chemical reactions. For example, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields .Applications De Recherche Scientifique

- Researchers have explored the potential of this compound as an anticancer agent due to its unique structure and interactions with cellular components. It may inhibit specific enzymes or pathways involved in cancer cell growth and proliferation .

- The cyclopenta[c]pyridine scaffold has shown promise in neuroprotection. Scientists investigate its ability to prevent or mitigate neuronal damage in conditions like Alzheimer’s disease, Parkinson’s disease, or stroke .

- (5R)-5H,6H,7H-cyclopenta[c]pyridine-1,5-diamine dihydrochloride could serve as a potential anti-inflammatory agent. Its impact on inflammatory pathways and cytokine regulation warrants further exploration .

- The compound’s nitrogen-rich structure suggests it might act as a metal ion chelator. Researchers study its ability to bind to metal ions (e.g., copper, iron) and potentially influence metal-related diseases .

- Preliminary studies indicate that this compound exhibits antiviral properties. Investigations focus on its efficacy against specific viruses, such as herpes simplex virus (HSV) or human immunodeficiency virus (HIV) .

- The cyclopenta[c]pyridine motif can serve as a catalyst in organic reactions. Researchers explore its use in asymmetric synthesis, enantioselective transformations, and other catalytic processes .

Anticancer Agents

Neuroprotective Effects

Anti-inflammatory Properties

Metal Ion Chelation

Antiviral Activity

Organocatalysis

These applications highlight the versatility of (5R)-5H,6H,7H-cyclopenta[c]pyridine-1,5-diamine dihydrochloride and underscore its potential impact across diverse scientific disciplines. Keep in mind that ongoing research may uncover additional uses for this intriguing compound .

Safety and Hazards

Pyridine is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . It is recommended to handle pyridine with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

Propriétés

IUPAC Name |

(5R)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.2ClH/c9-7-2-1-6-5(7)3-4-11-8(6)10;;/h3-4,7H,1-2,9H2,(H2,10,11);2*1H/t7-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRPPQHUNQRULX-XCUBXKJBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CN=C2N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CN=C2N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5R)-5H,6H,7H-cyclopenta[c]pyridine-1,5-diamine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301069.png)

![5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B6301076.png)

![5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid t-butyl ester hydrochloride](/img/structure/B6301081.png)

![(6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6301082.png)

![(S)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301098.png)

![7-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B6301104.png)

![Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B6301116.png)

![tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B6301123.png)